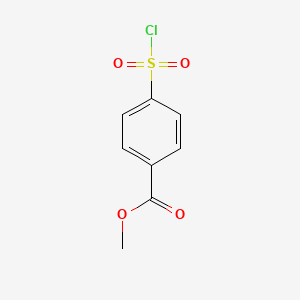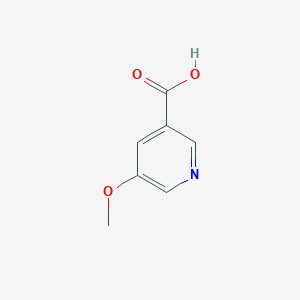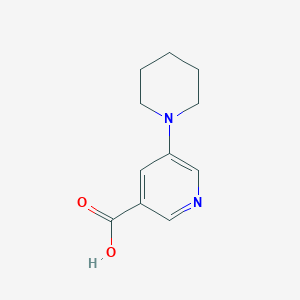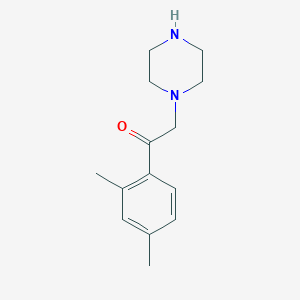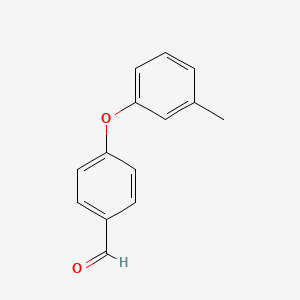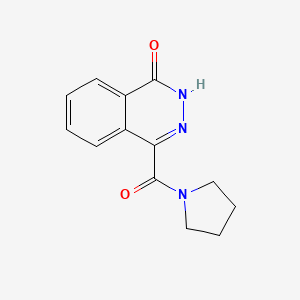
4-(pyrrolidin-1-ylcarbonyl)phthalazin-1(2H)-one
概要
説明
4-(pyrrolidin-1-ylcarbonyl)phthalazin-1(2H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring attached to a phthalazinone core. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject of study in medicinal chemistry, materials science, and other disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyrrolidin-1-ylcarbonyl)phthalazin-1(2H)-one typically involves the reaction of phthalic anhydride with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dimethylformamide (DMF) to facilitate the reaction. The process can be summarized as follows:
Step 1: Phthalic anhydride is reacted with pyrrolidine in the presence of a catalyst (e.g., p-toluenesulfonic acid) at elevated temperatures (around 100-150°C).
Step 2: The reaction mixture is then cooled, and the product is isolated through filtration or extraction techniques.
Step 3: The crude product is purified using recrystallization or chromatography methods to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature control, solvent recycling, and product isolation can enhance the efficiency of the process.
化学反応の分析
Types of Reactions
4-(pyrrolidin-1-ylcarbonyl)phthalazin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of phthalazinone derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions with halogens or other electrophiles, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products Formed
Oxidation: Phthalazinone derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms of the original compound with fewer double bonds.
Substitution: Halogenated or otherwise substituted derivatives of the pyrrolidine ring.
科学的研究の応用
4-(pyrrolidin-1-ylcarbonyl)phthalazin-1(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases and inflammation.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-(pyrrolidin-1-ylcarbonyl)phthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, such as NF-kB or ATF4 proteins.
Pathways Involved: It may inhibit the NF-kB inflammatory pathway, leading to reduced production of pro-inflammatory cytokines like nitric oxide (NO) and tumor necrosis factor-α (TNF-α). Additionally, it may reduce endoplasmic reticulum (ER) stress and apoptosis in neuronal cells.
類似化合物との比較
Similar Compounds
- 4-(pyrrolidin-1-ylcarbonyl)phthalazin-1(2H)-one
- Triazole-pyrimidine hybrids
- Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives
Uniqueness
This compound stands out due to its unique combination of a pyrrolidine ring and a phthalazinone core, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may offer enhanced neuroprotective and anti-inflammatory effects, making it a promising candidate for further research and development.
特性
IUPAC Name |
4-(pyrrolidine-1-carbonyl)-2H-phthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c17-12-10-6-2-1-5-9(10)11(14-15-12)13(18)16-7-3-4-8-16/h1-2,5-6H,3-4,7-8H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJMUSDYMFOGNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NNC(=O)C3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(Dimethylaminocarbonyl)-1H-pyrazole-1-yl]adenosine](/img/structure/B1366002.png)
![methyl 3H-benzo[e]indole-2-carboxylate](/img/structure/B1366005.png)
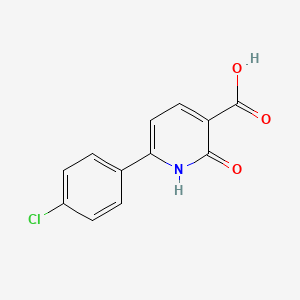
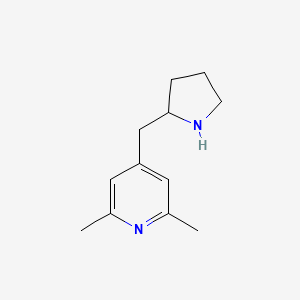
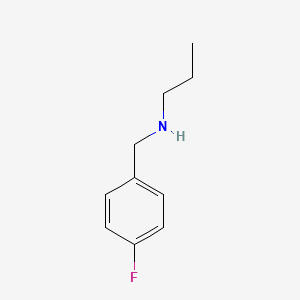

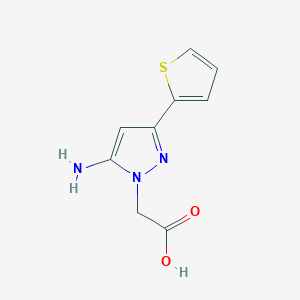
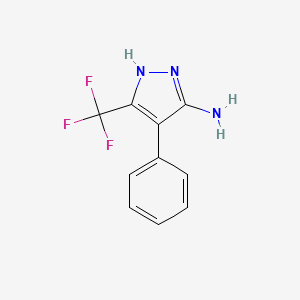
![(3-Phenylimidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B1366026.png)
